1-(2,5-Dichlorophenyl)ethanol
Overview
Description
1-(2,5-Dichlorophenyl)ethanol is an organic compound with the molecular formula C8H8Cl2O and a molecular weight of 191.05 g/mol . It is characterized by the presence of a phenyl ring substituted with two chlorine atoms at the 2 and 5 positions and an ethanol group attached to the 1 position of the phenyl ring. This compound is used primarily in research and industrial applications.
Mechanism of Action
Target of Action
It’s known that this compound is used for research purposes
Mode of Action
The mode of action of 1-(2,5-Dichlorophenyl)ethanol is not well-documented. The compound’s interaction with its targets and the resulting changes are yet to be fully understood. It’s important to note that the compound’s mode of action could be influenced by its chemical structure and properties .
Biochemical Pathways
It’s known that the compound is used in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that it may play a role in certain biochemical pathways involving carbon–carbon bond formation.
Pharmacokinetics
It’s known that the compound is used for research purposes
Result of Action
It’s known that the compound is used in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that it may have certain effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2,5-Dichlorophenyl)ethanol can be synthesized through various methods. One common approach involves the reduction of 2,5-dichloroacetophenone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation processes. This method uses a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction of 2,5-dichloroacetophenone under hydrogen gas pressure. This approach is advantageous due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-(2,5-Dichlorophenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2,5-dichloroacetophenone using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: Further reduction of this compound can yield 1-(2,5-dichlorophenyl)ethane using strong reducing agents.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an inert solvent.
Substitution: Various nucleophiles such as halides, amines, or thiols under suitable conditions.
Major Products Formed:
Oxidation: 2,5-Dichloroacetophenone.
Reduction: 1-(2,5-Dichlorophenyl)ethane.
Substitution: Depending on the nucleophile, products like 1-(2,5-dichlorophenyl)ethyl halides, amines, or thiols.
Scientific Research Applications
1-(2,5-Dichlorophenyl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes
Comparison with Similar Compounds
1-(2,5-Dichlorophenyl)ethanol can be compared with other similar compounds, such as:
1-(2,4-Dichlorophenyl)ethanol: Similar structure but with chlorine atoms at the 2 and 4 positions.
2-(4-amino-3,5-dichlorophenyl)-2-(isopropylamino)ethanol: A structural isomer with additional amino and isopropylamino groups.
N-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with a different core structure but similar dichlorophenyl substitution .
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of an ethanol group, which imparts distinct chemical and biological properties compared to its analogs .
Properties
IUPAC Name |
1-(2,5-dichlorophenyl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8Cl2O/c1-5(11)7-4-6(9)2-3-8(7)10/h2-5,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDMKUSDLLGKMCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Cl2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301289016 | |
Record name | 2,5-Dichloro-α-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1475-12-3 | |
Record name | 2,5-Dichloro-α-methylbenzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1475-12-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-Dichloro-alpha-methylbenzyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001475123 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1475-12-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157362 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,5-Dichloro-α-methylbenzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301289016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-dichloro-α-methylbenzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.563 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.